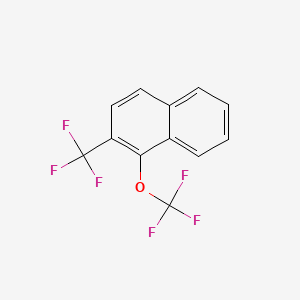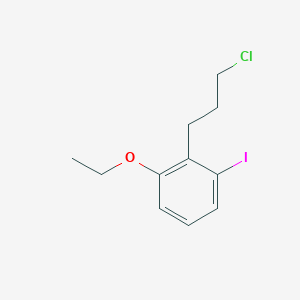![molecular formula C9H16O2 B14051395 1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
1-[4-(Hydroxymethyl)cyclohexyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hydroxymethyl)cyclohexyl]ethanone is an organic compound with the molecular formula C9H16O2 It features a cyclohexane ring substituted with a hydroxymethyl group and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexene to produce acetylcyclohexane, which is then further reacted to introduce the hydroxymethyl group . The reaction typically involves the use of solvents like diethyl ether (Et2O) and water (H2O), followed by drying and fractionation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 1-[4-(Carboxymethyl)cyclohexyl]ethanone.
Reduction: Formation of 1-[4-(Hydroxymethyl)cyclohexyl]ethanol.
Substitution: Formation of various substituted cyclohexyl ethanone derivatives.
科学的研究の応用
1-[4-(Hydroxymethyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
1-Cyclohexylethanone: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)acetophenone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone group on a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(11)9-4-2-8(6-10)3-5-9/h8-10H,2-6H2,1H3 |
InChIキー |
VLUCDJNYKAGMSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCC(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


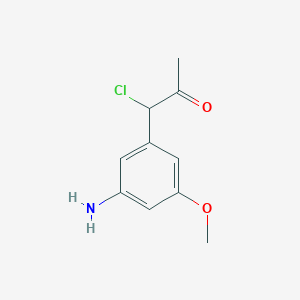

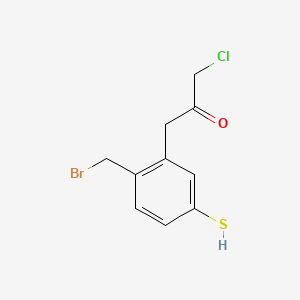
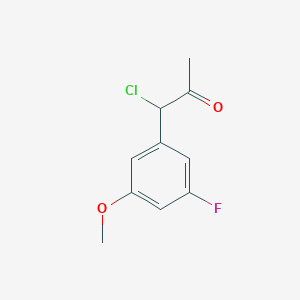
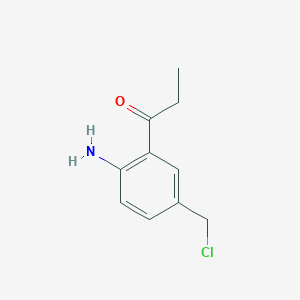

![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)

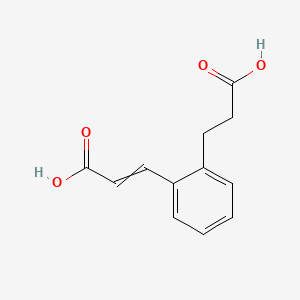
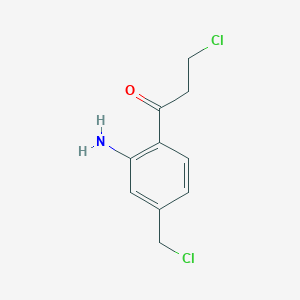

![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
